(Z)-MDL 105519

Description

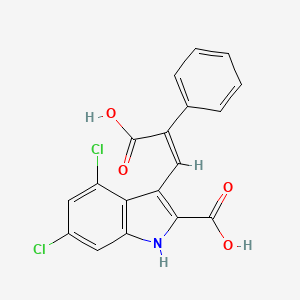

Structure

3D Structure

Propriétés

IUPAC Name |

3-[(Z)-2-carboxy-2-phenylethenyl]-4,6-dichloro-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Cl2NO4/c19-10-6-13(20)15-12(16(18(24)25)21-14(15)7-10)8-11(17(22)23)9-4-2-1-3-5-9/h1-8,21H,(H,22,23)(H,24,25)/b11-8- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPWVUDLZUVBQGP-FLIBITNWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C/C2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O)/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Cl2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(Z)-MDL 105519: A Technical Guide to its Mechanism of Inaction as a Glycine Site NMDA Receptor Antagonist

This technical guide provides an in-depth overview of the mechanism of inaction of (Z)-MDL 105519, a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor at the glycine co-agonist binding site. This document is intended for researchers, scientists, and drug development professionals engaged in the study of NMDA receptor pharmacology and related therapeutic areas.

Core Mechanism of Inaction

This compound functions as a competitive antagonist at the strychnine-insensitive glycine binding site on the NMDA receptor. The activation of the NMDA receptor, a crucial component in excitatory neurotransmission, requires the binding of both glutamate to its recognition site and a co-agonist, typically glycine or D-serine, to the glycine modulatory site. By binding to this glycine site with high affinity, this compound prevents the binding of the endogenous co-agonists. This allosteric inhibition results in the NMDA receptor channel remaining in a closed or non-conducting state, even in the presence of glutamate. Consequently, the influx of calcium ions (Ca²⁺) through the channel is blocked, leading to a reduction in NMDA receptor-mediated neuronal excitation. This mechanism underlies the observed anticonvulsant and anxiolytic properties of the compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing insights into its binding affinity, antagonist potency, and receptor density in relevant biological preparations.

Table 1: Binding Affinity of this compound

| Parameter | Value | Species | Tissue/Cell Line | Radioligand | Reference |

| Ki | 10.9 nM | Rat | Brain membranes | [³H]glycine | [1] |

| Kd | 3.77 nM | Rat | Brain membranes | [³H]MDL 105519 | [2][3] |

| Kd | 1.8 nM | Rat | Homomeric NR1a receptors in CHO-K1 cells | [³H]MDL 105519 | [4] |

| Kd | 3.73 ± 0.43 nM | Pig | Cortical brain membranes | [³H]MDL 105519 | [5] |

Table 2: Receptor Binding Density (Bmax) for [³H]MDL 105519

| Bmax | Species | Tissue/Cell Line | Reference |

| 12.1 pmol/mg protein | Rat | Brain membranes | |

| 370 fmol/mg protein | Rat | Homomeric NR1a receptors in CHO-K1 cells | |

| 3030 ± 330 fmol/mg protein | Pig | Cortical brain membranes |

Table 3: Antagonist Activity of this compound

| Assay | IC50 | Species | Preparation | Notes |

| Inhibition of NMDA-induced currents | 0.14 - 13.8 µM | Rat | Cultured hippocampal neurons | Antagonism was typical for glycine site antagonists. |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay for [³H]MDL 105519

This protocol describes the determination of the binding affinity (Kd) and receptor density (Bmax) of [³H]MDL 105519 in rat brain membranes.

Materials:

-

[³H]MDL 105519 (radioligand)

-

Unlabeled this compound

-

Rat brain tissue

-

Binding buffer: 50 mM Tris-HCl, pH 7.4

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold binding buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes. Wash the pellet by resuspension in fresh binding buffer and repeat the centrifugation. Resuspend the final pellet in binding buffer to a protein concentration of approximately 1 mg/mL.

-

Binding Assay:

-

For saturation binding experiments, set up a series of tubes containing a fixed amount of membrane protein (e.g., 100 µg) and increasing concentrations of [³H]MDL 105519.

-

For determination of non-specific binding, include a parallel set of tubes containing a high concentration of unlabeled this compound (e.g., 10 µM).

-

Incubate the tubes at room temperature for 60 minutes to reach equilibrium.

-

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through glass fiber filters under vacuum. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the specific binding data using non-linear regression analysis (e.g., Scatchard plot) to determine the Kd and Bmax values.

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the procedure for measuring the inhibitory effect of this compound on NMDA-induced currents in cultured rat hippocampal neurons.

Materials:

-

Cultured rat hippocampal neurons

-

External solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 25 HEPES, 10 glucose, pH 7.4.

-

Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.

-

NMDA

-

Glycine

-

This compound

-

Patch-clamp amplifier and data acquisition system

Procedure:

-

Cell Preparation: Place a coverslip with cultured hippocampal neurons in the recording chamber and perfuse with external solution.

-

Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

-

Whole-Cell Recording:

-

Establish a gigaohm seal between the patch pipette and the membrane of a neuron.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the neuron at a holding potential of -60 mV.

-

-

Drug Application:

-

Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to the neuron to elicit an inward current.

-

After establishing a stable baseline response, co-apply this compound at various concentrations with NMDA and glycine.

-

-

Data Acquisition and Analysis: Record the NMDA-induced currents before and after the application of this compound. Measure the peak amplitude of the inward current. Plot the percentage inhibition of the NMDA-induced current against the concentration of this compound to determine the IC50 value.

Measurement of cGMP Accumulation

This protocol describes the measurement of the inhibitory effect of this compound on NMDA-stimulated cyclic GMP (cGMP) accumulation in rat cerebellar slices.

Materials:

-

Rat cerebellum

-

Krebs-bicarbonate buffer

-

NMDA

-

This compound

-

cGMP radioimmunoassay (RIA) kit

Procedure:

-

Slice Preparation: Prepare 350 µm thick slices of rat cerebellum using a tissue chopper.

-

Incubation: Pre-incubate the slices in oxygenated Krebs-bicarbonate buffer for 60 minutes at 37°C.

-

Drug Treatment:

-

Incubate the slices with various concentrations of this compound for 15 minutes.

-

Stimulate the slices with NMDA (e.g., 100 µM) for 10 minutes.

-

-

Termination and Extraction: Terminate the reaction by adding ice-cold trichloroacetic acid. Homogenize the slices and centrifuge to remove the protein precipitate. Extract the supernatant containing cGMP with water-saturated ether.

-

Quantification: Measure the cGMP concentration in the aqueous extracts using a cGMP RIA kit according to the manufacturer's instructions.

-

Data Analysis: Express the results as a percentage of the NMDA-stimulated cGMP accumulation in the absence of the antagonist and calculate the IC50 value for this compound.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Caption: Mechanism of this compound inaction at the NMDA receptor.

Caption: Experimental workflow for the radioligand binding assay.

Caption: Logical relationship of this compound's antagonist action.

References

- 1. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 2. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [3H]MDL 105,519, a high-affinity radioligand for the N-methyl-D-aspartate receptor-associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel method using ambient glutamate for the electrophysiological quantification of extrasynaptic NMDA receptor function in acute brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Role of (Z)-MDL 105519 in Neuroscience: A Technical Guide

(Z)-MDL 105519 , also known as MDL 105,519, is a potent and highly selective antagonist of the glycine co-agonist site on the N-methyl-D-aspartate (NMDA) receptor. Its unique mechanism of action and pharmacological profile have established it as a critical tool in neuroscience research for elucidating the role of the NMDA receptor glycine site in various physiological and pathological processes. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and visualizations of its interaction with the NMDA receptor signaling pathway.

Core Mechanism of Action

This compound exerts its effects by binding to the glycine recognition site on the GluN1 subunit of the NMDA receptor.[1][2] The binding of a co-agonist, typically glycine or D-serine, to this site is a prerequisite for the channel opening by the primary neurotransmitter, glutamate. By competitively inhibiting the binding of these co-agonists, this compound allosterically inhibits NMDA receptor activation. This leads to a reduction in the influx of calcium (Ca²⁺) and sodium (Na⁺) ions through the NMDA receptor channel, thereby modulating downstream signaling cascades.[3][4] The inhibition by MDL 105,519 is non-competitive with respect to NMDA and can be reversed by the co-agonist D-serine.[3]

Quantitative Pharmacological Data

The affinity and selectivity of this compound for the NMDA receptor glycine site have been extensively characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data.

| Parameter | Value | Species | Preparation | Reference |

| Ki | 10.9 nM | Rat | Brain membranes | |

| Kd | 3.77 nM | Rat | Brain membranes | |

| Kd | 1.8 nM | Rat | Homomeric NR1a receptors (CHO cells) | |

| Kd | 3.73 ± 0.43 nM | Pig | Cortical brain membranes | |

| Bmax | 12.1 pmol/mg protein | Rat | Brain membranes | |

| Bmax | 370 fmol/mg protein | Rat | Homomeric NR1a receptors (CHO cells) | |

| Bmax | 3030 ± 330 fmol/mg protein | Pig | Cortical brain membranes | |

| Kon | 7.0 x 10⁷ M⁻¹min⁻¹ | Rat | Brain membranes | |

| Koff | 0.232 min⁻¹ | Rat | Brain membranes |

Table 1: In Vitro Binding Affinity and Kinetics of this compound

| Seizure Model | Animal Model | ED₅₀ | Reference |

| Pentylenetetrazol-induced | Mouse | 8 - 100 mg/kg i.p. | |

| NMDA-induced | Mouse | 8 - 100 mg/kg i.p. | |

| Maximal Electroshock-induced | Mouse | 8 - 100 mg/kg i.p. |

Table 2: In Vivo Anticonvulsant Activity of this compound

Signaling Pathways and Experimental Workflows

The interaction of this compound with the NMDA receptor and its subsequent effects can be visualized through signaling pathway diagrams and experimental workflows.

References

- 1. [3H]MDL 105,519, a high-affinity radioligand for the N-methyl-D-aspartate receptor-associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Binding of the radiolabeled glycine site antagonist [3H]MDL 105,519 to homomeric NMDA-NR1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pharmacological characterization of MDL 105,519, an NMDA receptor glycine site antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

(Z)-MDL 105519: A Comprehensive Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of (Z)-MDL 105519, a potent and selective antagonist of the glycine binding site on the NMDA receptor. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering detailed data, experimental methodologies, and visual representations of its biological context and analytical workflows.

Core Physicochemical Properties

This compound, identified by the CAS number 161230-88-2, possesses a unique set of physicochemical characteristics that are crucial for its pharmacological profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.[1] The quantitative data available for this compound are summarized below. It is important to note that while some of these properties have been experimentally determined, others are based on computational predictions.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₁Cl₂NO₄ | LookChem[1] |

| Molecular Weight | 376.19 g/mol | LookChem[1] |

| Melting Point | N/A | LookChem[1] |

| Boiling Point | 601.3 ± 55.0 °C (Predicted) | LookChem[1] |

| Density | 1.594 ± 0.06 g/cm³ (Predicted) | LookChem |

| pKa | 3.20 ± 0.19 (Predicted) | LookChem |

| Solubility | DMSO: 5 mg/mL | LookChem |

| logP | N/A |

Biological Activity and Pharmacological Data

This compound is a high-affinity N-methyl-D-aspartate (NMDA) receptor antagonist that specifically targets the glycine co-agonist site. This interaction inhibits NMDA-dependent responses. The binding affinity of MDL 105519 has been characterized in various studies. It is a potent and selective ligand for the glycine recognition site, completely inhibiting the binding of [³H]glycine to rat brain membranes with a Kᵢ value of 10.9 nM. Further studies using [³H]MDL 105519 have determined its high affinity for rat brain membranes, with a dissociation constant (Kd) of 3.77 nM and a maximum binding capacity (Bmax) of 12.1 pmol/mg protein.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for the determination of key physicochemical and pharmacological parameters relevant to this compound.

Melting Point Determination (General Protocol)

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Materials:

-

This compound, crystalline solid

-

Capillary tubes (sealed at one end)

-

Digital melting point apparatus

-

Spatula

-

Mortar and pestle (optional, for fine powdering)

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is placed on a clean, dry surface. The open end of a capillary tube is pressed into the sample until a small amount of the solid is packed into the tube. The tube is then inverted and tapped gently to pack the sample into the sealed end. The final packed sample height should be approximately 2-3 mm.

-

Apparatus Setup: The digital melting point apparatus is turned on and the desired starting temperature, ramp rate (e.g., 2 °C/min for a precise measurement), and stop temperature are programmed.

-

Measurement: The capillary tube is inserted into the sample holder of the apparatus. The heating program is initiated.

-

Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the completion of melting. The melting point is reported as this range.

-

Calibration: For accuracy, the apparatus should be calibrated using standards with known melting points.

Radioligand Binding Assay (Filtration Method)

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of a test compound like this compound for its target receptor.

Objective: To measure the ability of this compound to displace a radiolabeled ligand from the glycine binding site of the NMDA receptor.

Materials:

-

[³H]Glycine or a similar suitable radioligand

-

This compound (unlabeled)

-

Membrane preparation from a tissue or cell line expressing NMDA receptors

-

Binding buffer (e.g., Tris-HCl buffer at a specific pH)

-

Glass fiber filters

-

Filtration apparatus (cell harvester)

-

Scintillation vials

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Assay Setup: A series of tubes are prepared. Each tube contains the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]glycine), and varying concentrations of the unlabeled test compound (this compound). Control tubes for total binding (no unlabeled compound) and non-specific binding (a high concentration of a known glycine site ligand) are also prepared.

-

Incubation: The tubes are incubated at a specific temperature (e.g., room temperature or 4 °C) for a duration sufficient to reach binding equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. The filters are washed rapidly with ice-cold buffer to remove any unbound radioligand.

-

Radioactivity Measurement: The filters are transferred to scintillation vials, a scintillation cocktail is added, and the radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The amount of specific binding at each concentration of the test compound is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as the percentage of specific binding versus the log concentration of the test compound. An IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

The following diagrams, created using the DOT language, illustrate key aspects of this compound's mechanism of action and a typical experimental workflow.

Caption: NMDA Receptor Signaling Pathway and the Antagonistic Action of this compound.

Caption: Experimental Workflow for a Radioligand Binding Assay.

References

Unraveling the Stereoselectivity of NMDA Receptor Antagonism: A Technical Guide to MDL 105,519

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-methyl-D-aspartate (NMDA) receptor, a critical player in synaptic plasticity and neuronal communication, presents a complex pharmacological target. Its overactivation is implicated in a range of neurological disorders, making NMDA receptor antagonists a significant area of research for therapeutic development. Among these, MDL 105,519 has emerged as a potent and highly selective antagonist of the glycine co-agonist site on the NMDA receptor. This technical guide provides an in-depth analysis of MDL 105,519, with a particular focus on the stereoisomers of this compound. While the (E)-isomer is a well-characterized active antagonist, this guide also addresses the current understanding of the (Z)-isomer, often referred to as the inactive counterpart.

The NMDA Receptor and the Glycine Co-agonist Site

The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. The glycine binding site, located on the GluN1 subunit, represents a key allosteric modulatory site. Antagonism of this site offers a subtle yet effective means of downregulating NMDA receptor activity, potentially with a more favorable side-effect profile compared to antagonists targeting the glutamate binding site or the ion channel pore.

(E)-MDL 105,519: A Potent and Selective Antagonist

The pharmacologically active form of MDL 105,519 is the (E)-isomer, systematically named (E)-3-(2-phenyl-2-carboxyethenyl)-4,6-dichloro-1H-indole-2-carboxylic acid. Extensive research has characterized its potent and selective antagonist activity at the NMDA receptor glycine site.

Quantitative Pharmacological Data

The affinity and potency of (E)-MDL 105,519 have been determined through various in vitro assays. The following tables summarize the key quantitative data from radioligand binding studies.

| Parameter | Value | Species/Tissue | Radioligand | Reference |

| Ki | 10.9 nM | Rat Brain Membranes | [3H]glycine | [1] |

| Kd | 3.77 nM | Rat Brain Membranes | [3H]MDL 105,519 | [2] |

| Bmax | 12.1 pmol/mg protein | Rat Brain Membranes | [3H]MDL 105,519 | [2] |

| Kd | 1.8 nM | Homomeric NR1a Receptors | [3H]MDL 105,519 | [3] |

| Bmax | 370 fmol/mg protein | Homomeric NR1a Receptors | [3H]MDL 105,519 | [3] |

| Kd | 3.73 ± 0.43 nM | Pig Cortical Brain Membranes | [3H]MDL 105,519 | |

| Bmax | 3030 ± 330 fmol/mg protein | Pig Cortical Brain Membranes | [3H]MDL 105,519 |

Functional Activity

(E)-MDL 105,519 effectively inhibits NMDA receptor-mediated responses in functional assays. It has been shown to block NMDA-induced increases in intracellular calcium, cyclic GMP accumulation, and ion currents in neuronal preparations. In vivo studies have demonstrated its anticonvulsant and anxiolytic-like effects in animal models.

The Enigma of (Z)-MDL 105,519: The "Inactive" Isomer

While the prompt for this guide refers to (Z)-MDL 105,519 as the inactive isomer, a comprehensive review of the available scientific literature does not provide quantitative data to substantiate this claim. Although chemical suppliers may list the (Z)-isomer for purchase, there is a notable absence of published research detailing its binding affinity, functional activity at the NMDA receptor, or any direct comparative studies with the (E)-isomer.

Therefore, while it is a common principle in pharmacology that stereoisomers of a chiral molecule can exhibit vastly different biological activities, with one isomer often being significantly less active or inactive, we cannot definitively characterize (Z)-MDL 105,519 as inactive based on the currently accessible scientific evidence. The lack of data prevents the creation of comparative tables and detailed experimental protocols for this specific isomer.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize (E)-MDL 105,519. These protocols can be adapted for the evaluation of other NMDA receptor glycine site ligands.

Radioligand Binding Assay with [3H]MDL 105,519

This protocol details the measurement of ligand binding to the NMDA receptor glycine site using tritiated (E)-MDL 105,519.

Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of a ligand for the NMDA receptor glycine site.

Materials:

-

Rat cortical membranes (prepared from fresh or frozen tissue)

-

[3H]MDL 105,519 (specific activity ~20-40 Ci/mmol)

-

Unlabeled MDL 105,519

-

Assay buffer: 50 mM Tris-acetate, pH 7.4

-

Wash buffer: Cold 50 mM Tris-acetate, pH 7.4

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat cortical tissue in ice-cold assay buffer and centrifuge at 1,000 x g for 10 minutes to remove nuclei and cellular debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes. Resuspend the pellet in fresh assay buffer and repeat the centrifugation step. The final pellet is resuspended in assay buffer to a protein concentration of approximately 1 mg/mL.

-

Binding Reaction: In a final volume of 500 µL, combine:

-

100 µL of membrane suspension (100 µg protein)

-

50 µL of [3H]MDL 105,519 at various concentrations (for saturation experiments) or a fixed concentration (for competition experiments).

-

50 µL of assay buffer (for total binding) or a high concentration of unlabeled MDL 105,519 (e.g., 10 µM) for determining non-specific binding. For competition assays, this will be varying concentrations of the test compound.

-

-

Incubation: Incubate the mixture at 4°C for 60 minutes.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in assay buffer. Wash the filters rapidly with three 4 mL aliquots of ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate overnight. Measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For saturation experiments, plot specific binding against the concentration of [3H]MDL 105,519 and analyze the data using non-linear regression to determine Kd and Bmax. For competition experiments, plot the percentage of specific binding against the log concentration of the competitor and analyze using a one-site or two-site binding model to determine the IC50, which can be converted to a Ki value.

Electrophysiological Recording of NMDA Receptor Currents

This protocol describes the whole-cell patch-clamp technique to measure the effect of MDL 105,519 on NMDA receptor-mediated currents in cultured neurons.

Objective: To assess the functional antagonism of NMDA receptor currents by a test compound.

Materials:

-

Cultured neurons (e.g., primary hippocampal or cortical neurons)

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 10 HEPES, 10 glucose, pH 7.4.

-

Internal solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2.

-

NMDA and glycine stock solutions.

-

Test compound (MDL 105,519) stock solution.

-

Patch-clamp amplifier and data acquisition system.

-

Microscope and micromanipulators.

Procedure:

-

Cell Preparation: Plate neurons on coverslips and maintain in culture for 7-14 days.

-

Recording Setup: Place a coverslip with cultured neurons in a recording chamber on the stage of an inverted microscope and perfuse with external solution.

-

Patch-Clamp Recording:

-

Fabricate patch pipettes from borosilicate glass capillaries and fill with internal solution. The pipette resistance should be 3-5 MΩ.

-

Under visual guidance, form a high-resistance (>1 GΩ) seal between the pipette tip and the membrane of a neuron.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

-

Drug Application: Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to the external solution to evoke an inward current.

-

Antagonist Testing: Co-apply the test compound (MDL 105,519) at various concentrations with NMDA and glycine to determine its inhibitory effect on the evoked current.

-

Data Analysis: Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of the antagonist. Plot the percentage of inhibition against the log concentration of the antagonist and fit the data to a concentration-response curve to determine the IC50.

Visualizations

Signaling Pathway of NMDA Receptor Antagonism

Caption: (E)-MDL 105,519 action at the NMDA receptor glycine site.

Experimental Workflow for Radioligand Binding Assay

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. [3H]MDL 105,519, a high-affinity radioligand for the N-methyl-D-aspartate receptor-associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Binding of the radiolabeled glycine site antagonist [3H]MDL 105,519 to homomeric NMDA-NR1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Silent Stereoisomer: A Technical Examination of the Biological Inactivity of the Z-Isomer of MDL 105,519

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: MDL 105,519, formally known as (E)-3-(2-phenyl-2-carboxyethenyl)-4,6-dichloro-1H-indole-2-carboxylic acid, is a well-characterized, potent, and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically at the glycine co-agonist site. Its robust pharmacological profile has made it a valuable tool in neuroscience research. However, the biological activity of MDL 105,519 is critically dependent on its stereochemistry. This technical guide delves into the biological inactivity of the Z-isomer of MDL 105,519, providing a comprehensive overview of the available data, relevant experimental protocols, and the implicit evidence supporting its lack of significant pharmacological effect.

The Decisive Role of E/Z Isomerism in MDL 105,519's Activity

The defining structural feature of MDL 105,519 outside of its core indole-2-carboxylic acid scaffold is the carboxyethenyl side chain, which gives rise to E and Z geometric isomers. The overwhelming body of scientific literature exclusively refers to the biologically active compound as the (E)-isomer. This specific designation in numerous high-impact studies underscores the stereoselective nature of its interaction with the glycine binding site on the NMDA receptor.

While direct comparative studies quantifying the biological activity of the Z-isomer are conspicuously absent from peer-reviewed literature, this absence itself serves as strong evidence for its biological inactivity. In drug discovery and development, it is standard practice to focus on the most potent and active stereoisomer, with less active or inactive isomers often going unreported in detail. The consistent and exclusive focus on the (E)-isomer in pharmacological characterizations strongly implies that the Z-isomer was found to be inactive or possessed negligible affinity for the target receptor during initial screening or structure-activity relationship (SAR) studies.

Quantitative Data for the Active (E)-Isomer of MDL 105,519

To appreciate the profound difference in activity, it is essential to consider the high potency of the active (E)-isomer. The following table summarizes key quantitative data for (E)-MDL 105,519 from various in vitro and in vivo studies.

| Parameter | Value | Species/Assay Condition | Reference |

| Binding Affinity (Ki) | |||

| Inhibition of [3H]glycine binding | 10.9 nM | Rat brain membranes | |

| Functional Antagonism | |||

| Inhibition of NMDA-induced currents | IC50 = 16 nM | Cultured rat cerebellar granule cells | |

| Inhibition of harmaline-induced cGMP elevation | ED50 = 1.8 mg/kg (i.v.) | Mice | |

| Anticonvulsant Activity | |||

| Protection against audiogenic seizures | ED50 = 3.9 mg/kg (i.v.) | DBA/2 mice |

The low nanomolar affinity and potent functional antagonism of the (E)-isomer highlight the stringent structural requirements for binding to the glycine site of the NMDA receptor. It is inferred that the spatial arrangement of the phenyl and carboxyl groups in the Z-isomer sterically hinders its ability to fit into the binding pocket, thus rendering it biologically inactive.

Experimental Protocols for Assessing NMDA Receptor Antagonism

The determination of the biological activity of compounds like MDL 105,519 involves a series of well-established experimental protocols. These same methodologies would be employed to confirm the inactivity of the Z-isomer.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for a specific receptor.

-

Membrane Preparation: Cerebral cortices from rodents are homogenized in a buffered solution and centrifuged to isolate the cell membranes containing the NMDA receptors.

-

Incubation: The membranes are incubated with a radiolabeled ligand that specifically binds to the glycine site of the NMDA receptor (e.g., [3H]glycine or [3H]MDL 105,519).

-

Competition: Increasing concentrations of the test compound (e.g., E- or Z-isomer of MDL 105,519) are added to compete with the radioligand for binding to the receptor.

-

Separation and Counting: The bound and free radioligand are separated by rapid filtration, and the radioactivity of the filter-bound complex is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be converted to a binding affinity constant (Ki).

Electrophysiological Recording

This technique assesses the functional effect of a compound on the ion channel activity of the NMDA receptor.

-

Cell Culture: Neurons (e.g., primary cortical or hippocampal neurons) or oocytes expressing NMDA receptors are cultured.

-

Patch-Clamp Recording: A glass micropipette is used to form a high-resistance seal with the cell membrane, allowing for the measurement of ion flow through the NMDA receptor channels.

-

Agonist Application: NMDA and a co-agonist (glycine or D-serine) are applied to the cell to elicit an inward current.

-

Antagonist Application: The test compound is co-applied with the agonists to determine its ability to inhibit the NMDA-induced current.

-

Data Analysis: The concentration of the antagonist that produces a 50% reduction in the agonist-induced current (IC50) is calculated.

In Vivo Models of NMDA Receptor Antagonism

These models evaluate the pharmacological effects of a compound in a living organism.

-

Harmaline-Induced cGMP Elevation: Harmaline, a tremorigenic agent, increases cyclic guanosine monophosphate (cGMP) levels in the cerebellum through an NMDA receptor-dependent mechanism. Test compounds are administered prior to harmaline, and the extent to which they prevent the rise in cGMP is measured.

-

Anticonvulsant Models: NMDA receptor antagonists are effective in various seizure models. For example, they can protect against seizures induced by sound in genetically susceptible mice (e.g., DBA/2 mice) or by chemical convulsants like pentylenetetrazole (PTZ).

Visualizing the Context of MDL 105,519's Action

To further understand the biological context, the following diagrams illustrate the NMDA receptor signaling pathway and the workflow of a typical radioligand binding assay.

Caption: NMDA Receptor Signaling and MDL 105,519 Isomer Interaction.

Caption: Workflow for a Radioligand Binding Assay.

Conclusion

A Researcher's Guide to Procuring (Z)-MDL 105519

For researchers and professionals in drug development engaged in neurological studies, access to specific chemical compounds is paramount. This technical guide provides an in-depth overview of procurement options for (Z)-MDL 105519, an inactive isomer of the potent and selective NMDA receptor antagonist, MDL 105519. Understanding the availability and characteristics of this compound is crucial for rigorous scientific investigation.

This compound serves as a critical control compound in research exploring the glutamatergic system, particularly the function of the NMDA receptor glycine binding site. Its active (E)-isomer, MDL 105519, is a non-competitive antagonist at this site, exhibiting anticonvulsant and anxiolytic properties. The (Z)-isomer, being inactive, allows researchers to delineate specific from non-specific effects in experimental models.

Reputable Suppliers of this compound

Several chemical suppliers offer this compound for research purposes. The following table summarizes the offerings from a selection of vendors. Please note that availability and pricing are subject to change, and researchers should verify the information directly with the suppliers.

| Supplier | Product Name | Catalog Number | Purity | Available Quantities |

| MedchemExpress | This compound | Not explicitly listed, but available for quote | Not specified | Inquire for details |

| TargetMol | This compound | T16032 | Not specified | Inquire for details |

| BOC Sciences | This compound | Not explicitly listed | Not specified | Inquire for details |

| Immunomart | This compound | Not explicitly listed | Not specified | Inquire for details |

Note: Some suppliers may list the compound for quotation, indicating that it may be synthesized on demand.

For comparative studies, the active isomer, MDL 105519, is also available from several suppliers:

| Supplier | Product Name | Catalog Number | Purity | Available Quantities |

| MedchemExpress | MDL 105519 | HY-101373 | >98% | 10 mM*1 mL, 5 mg, 10 mg, 50 mg, 100 mg |

| TargetMol | MDL 105519 | T16032 | Not specified | Inquire for details |

| Sigma-Aldrich | MDL 105,519 | M219 | ≥98% (HPLC) | Inquire for details |

| Immunomart | MDL 105519 | T16032-2 mg | Not specified | 2 mg |

Experimental Context: The NMDA Receptor Glycine Site

MDL 105519 acts as a potent and selective antagonist at the glycine co-agonist site of the NMDA receptor.[1] This receptor is a crucial component of excitatory neurotransmission in the central nervous system. Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine.

The binding of these ligands allows for the opening of the ion channel, leading to an influx of Ca²⁺ and Na⁺ ions. This influx is a critical step in numerous physiological processes, including synaptic plasticity, learning, and memory. The antagonistic action of MDL 105519 at the glycine site prevents this channel opening, thereby inhibiting NMDA receptor-mediated responses.[1]

Key Experimental Protocols

For researchers utilizing this compound as a control, referencing the protocols used for its active isomer is essential. A foundational experiment is the radioligand binding assay to determine the affinity of compounds for the NMDA receptor glycine site.

Radioligand Binding Assay Protocol (Adapted from Baron et al., 1997)

-

Membrane Preparation:

-

Homogenize rat brain tissue in a buffered sucrose solution.

-

Centrifuge the homogenate at a low speed to remove cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the crude membrane fraction.

-

Wash the membranes multiple times with a buffer (e.g., Tris-HCl) to remove endogenous ligands.

-

Resuspend the final membrane pellet in the assay buffer.

-

-

Binding Assay:

-

Incubate the prepared brain membranes with the radioligand, [³H]MDL 105519, in the assay buffer.

-

For competition assays, include varying concentrations of the test compound (e.g., MDL 105519 or this compound).

-

Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient duration to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Determine the specific binding by subtracting the non-specific binding (measured in the presence of a saturating concentration of a known glycine site ligand) from the total binding.

-

Analyze the competition binding data using non-linear regression to calculate the inhibitor constant (Ki) for the test compounds.

-

By procuring this compound from a reputable supplier and employing rigorous experimental protocols, researchers can effectively investigate the nuanced roles of the NMDA receptor in health and disease.

References

An In-Depth Technical Guide to the Basic Research Applications of (Z)-MDL 105519

(Z)-MDL 105519 , also known as MDL 105,519, is a potent and highly selective antagonist of the glycine co-agonist site on the N-methyl-D-aspartate (NMDA) receptor. Its ability to non-competitively inhibit NMDA receptor-mediated responses has made it a valuable tool in basic neuroscience research. This technical guide provides an in-depth overview of the core research applications of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows. This document is intended for researchers, scientists, and drug development professionals working in the fields of neuropharmacology and related disciplines.

Core Mechanism of Action

This compound exerts its effects by binding to the glycine recognition site on the GluN1 subunit of the NMDA receptor. The binding of both the neurotransmitter glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit is required for the activation of the NMDA receptor ion channel. By competitively blocking the binding of glycine, this compound prevents the conformational change necessary for channel opening, thereby inhibiting the influx of calcium (Ca²⁺) and sodium (Na⁺) ions. This antagonism is non-competitive with respect to NMDA itself.[1][2][3][4]

Quantitative Data Summary

The binding affinity and potency of this compound have been characterized across various in vitro preparations. The following tables summarize key quantitative data from radioligand binding assays.

Table 1: Binding Affinity of [³H]MDL 105519 to NMDA Receptors

| Preparation | Radioligand | Kd (nM) | Bmax | Reference |

| Rat Brain Membranes | [³H]MDL 105519 | 3.77 | 12.1 pmol/mg protein | [5] |

| Homomeric NMDA-NR1a Receptors (transfected CHO cells) | [³H]MDL 105519 | 1.8 | 370 fmol/mg protein | |

| Pig Cortical Brain Membranes | [³H]MDL 105519 | 3.73 ± 0.43 | 3030 ± 330 fmol/mg protein |

Table 2: Inhibitory Potency of MDL 105519

| Assay | Preparation | Ki (nM) | Reference |

| [³H]glycine Binding Inhibition | Rat Brain Membranes | 10.9 |

Key Basic Research Applications & Experimental Protocols

This compound is utilized in a variety of basic research applications to probe the function of the NMDA receptor in both normal and pathological states. Its high selectivity makes it a valuable tool for dissecting the specific contributions of the glycine co-agonist site to neuronal function.

Characterization of NMDA Receptor Binding

Application: To determine the affinity and density of the glycine binding site on the NMDA receptor in various tissues and cell preparations.

Experimental Protocol: Radioligand Binding Assay

-

Membrane Preparation:

-

Homogenize dissected brain tissue (e.g., rat cortex) or cultured cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford or BCA).

-

-

Binding Assay:

-

In a multi-well plate, combine the prepared membranes, [³H]MDL 105519 at various concentrations (for saturation binding) or a fixed concentration (for competition binding), and either buffer or a competing unlabeled ligand.

-

To determine non-specific binding, include a set of wells with a high concentration of a saturating unlabeled ligand (e.g., unlabeled MDL 105519 or glycine).

-

Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For saturation binding, plot specific binding against the concentration of [³H]MDL 105519 and fit the data to a one-site binding model to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

-

For competition binding, plot the percentage of specific binding against the concentration of the unlabeled competitor and fit the data to a sigmoidal dose-response curve to determine the IC50 value, from which the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.

-

In Vivo Neurochemical and Behavioral Studies

This compound is administered to animal models to investigate the in vivo roles of the NMDA receptor glycine site in various physiological and behavioral processes.

Application: To assess the potential of NMDA receptor glycine site antagonism in preventing seizures.

Experimental Protocol: Harmaline-Induced cGMP Elevation

-

Animal Model: Use adult male CD-1 mice.

-

Drug Administration: Administer various doses of this compound (e.g., 8, 16, 32, 64, 128 mg/kg) intraperitoneally (i.p.).

-

Induction of Seizure-like Activity: After a set pre-treatment time (e.g., 30 minutes), administer harmaline (50 mg/kg, i.p.), a tremorigenic and convulsant agent that increases cerebellar cyclic GMP (cGMP) levels via an NMDA receptor-dependent mechanism.

-

Tissue Collection: Euthanize the mice at a specific time point after harmaline administration (e.g., 60 minutes after the first injection).

-

cGMP Measurement: Dissect the cerebellum and measure cGMP content using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Compare the cGMP levels in the MDL 105519-treated groups to the vehicle-treated control group to determine the dose-dependent inhibitory effect of the compound.

Application: To evaluate the anxiety-reducing effects of glycine site antagonism.

Experimental Protocol: Rat Separation-Induced Vocalization Model

-

Animal Model: Use pre-weanling rat pups.

-

Drug Administration: Administer this compound or a vehicle control to the pups.

-

Separation Stress: Isolate the pups from their dam and littermates and place them in a novel, temperature-controlled environment.

-

Vocalization Recording: Record the ultrasonic vocalizations (USVs) emitted by the pups for a defined period (e.g., 5 minutes) using a specialized microphone and software.

-

Data Analysis: Quantify the number and duration of USVs. A reduction in USVs in the MDL 105519-treated group compared to the control group is indicative of anxiolytic-like activity.

Application: To determine the potential motor side effects of this compound.

Experimental Protocol: Rotarod Test

-

Apparatus: Use an accelerating rotarod apparatus.

-

Animal Model: Use mice or rats.

-

Drug Administration: Administer different doses of this compound or a vehicle control.

-

Testing: At a specific time post-injection, place the animal on the rotating rod, which gradually accelerates.

-

Measurement: Record the latency to fall from the rod.

-

Data Analysis: Compare the fall latencies of the drug-treated groups to the control group. A dose-dependent decrease in latency to fall indicates impaired motor coordination.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: this compound blocks the glycine site on the NMDA receptor.

Experimental Workflow Diagram

Caption: Workflow for characterizing this compound.

Conclusion

This compound is a powerful and selective pharmacological tool for investigating the role of the glycine co-agonist site of the NMDA receptor. Its utility spans from fundamental receptor pharmacology to the exploration of complex in vivo neurochemical and behavioral processes. The data and protocols outlined in this guide provide a comprehensive resource for researchers employing this compound in their studies, facilitating a deeper understanding of NMDA receptor function in the central nervous system. The distinct pharmacological profile of this compound, particularly its differentiation from channel-blocking NMDA antagonists, underscores its importance in elucidating the nuanced roles of glutamatergic neurotransmission.

References

- 1. Assessment of Motor Coordination and Balance in Mice Using the Rotarod, Elevated Bridge, and Footprint Tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pharmacological characterization of MDL 105,519, an NMDA receptor glycine site antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Monitoring Dopamine Responses to Potassium Ion and Nomifensine by in Vivo Microdialysis with Online Liquid Chromatography at One-Minute Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (Z)-MDL 105519 in Competitive Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-MDL 105519 is a potent and selective antagonist of the glycine co-agonist site on the N-methyl-D-aspartate (NMDA) receptor.[1] The NMDA receptor, a ligand-gated ion channel, is pivotal for excitatory synaptic transmission in the central nervous system and plays a crucial role in synaptic plasticity, learning, and memory.[1] Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. By competitively blocking the glycine binding site, this compound inhibits NMDA receptor function, making it a valuable tool for studying the physiological and pathological roles of NMDA receptor signaling. These application notes provide detailed protocols for utilizing this compound in competitive binding assays to determine the affinity of test compounds for the NMDA receptor glycine site.

Principle of the Assay

Competitive binding assays are a fundamental technique in pharmacology to determine the affinity of a ligand for a receptor.[2] In this context, this compound is used as an unlabeled competitor against a radiolabeled ligand that specifically binds to the NMDA receptor glycine site, such as [³H]glycine or [³H]MDL 105519.[3][4] By measuring the concentration-dependent displacement of the radioligand by this compound, one can determine its inhibitory constant (Ki), a measure of its binding affinity.

Data Presentation

The following tables summarize the quantitative binding data for this compound at the NMDA receptor glycine site, as determined by competitive radioligand binding assays.

Table 1: Binding Affinity of this compound for the NMDA Receptor Glycine Site

| Radioligand | Preparation | Species | Ki (nM) | IC₅₀ (nM) | Reference |

| [³H]glycine | Rat brain membranes | Rat | 10.9 | - | |

| [³H]MDL 105519 | Pig cortical brain membranes | Pig | - | - |

Table 2: Dissociation Constant (Kd) and Maximum Binding Capacity (Bmax) for [³H]MDL 105519

| Preparation | Species | Kd (nM) | Bmax (pmol/mg protein) | Reference |

| Rat brain membranes | Rat | 3.77 | 12.1 | |

| Homomeric NMDA-NR1a receptors | CHO-K1 cells | 1.8 | 0.37 | |

| Pig cortical brain membranes | Pig | 3.73 ± 0.43 | 3.03 ± 0.33 |

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay Using Rat Brain Membranes and a Radiolabeled Glycine Site Ligand

This protocol outlines the determination of the binding affinity of this compound by its ability to displace a radiolabeled ligand from the glycine binding site on NMDA receptors in rat brain membrane preparations.

Materials and Reagents:

-

This compound

-

Radiolabeled ligand (e.g., [³H]MDL 105519 or [³H]glycine)

-

Rat brain tissue (e.g., cortex or whole brain)

-

Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Scintillation cocktail

-

Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI)

-

Homogenizer

-

Refrigerated centrifuge

-

96-well filter plates and vacuum manifold (Harvester)

-

Scintillation counter

Procedure:

1. Membrane Preparation: a. Homogenize fresh or frozen rat brain tissue in 10 volumes of ice-cold Membrane Preparation Buffer. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. c. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes. d. Resuspend the pellet in fresh, ice-cold Membrane Preparation Buffer and repeat the centrifugation step. e. Resuspend the final pellet in Assay Buffer. f. Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay). g. Aliquot the membrane preparation and store at -80°C until use.

2. Competitive Binding Assay: a. In a 96-well plate, combine the following in a final volume of 250 µL:

- 50 µL of Assay Buffer (for total binding) or a high concentration of a known glycine site ligand (e.g., 1 mM glycine) for non-specific binding, or varying concentrations of this compound.

- 50 µL of the radiolabeled ligand at a concentration at or below its Kd (e.g., 1-5 nM [³H]MDL 105519).

- 150 µL of the rat brain membrane preparation (typically 50-100 µg of protein). b. Incubate the plate at room temperature (or a specified temperature, e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes), with gentle agitation.

3. Filtration and Washing: a. Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. b. Wash the filters rapidly with several volumes of ice-cold Wash Buffer to remove unbound radioligand.

4. Radioactivity Measurement: a. Transfer the filters to scintillation vials. b. Add an appropriate volume of scintillation cocktail to each vial. c. Allow the vials to equilibrate in the dark. d. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

5. Data Analysis: a. Calculate the specific binding for each concentration of this compound: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM) b. Plot the specific binding as a percentage of the control (wells without competitor) against the logarithm of the this compound concentration. c. Use non-linear regression analysis (e.g., using GraphPad Prism or similar software) to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). d. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

NMDA Receptor Signaling Pathway and Antagonism by this compound

References

- 1. A subunit-selective potentiator of NR2C- and NR2D-containing NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. [3H]MDL 105,519, a high-affinity radioligand for the N-methyl-D-aspartate receptor-associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for [3H]MDL 105,519 Radioligand Binding Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDL 105,519 is a potent and selective antagonist for the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor. The tritiated form, [3H]MDL 105,519, serves as a high-affinity radioligand, enabling the characterization of the NMDA receptor glycine site in various tissues and cell preparations. This document provides detailed protocols for performing saturation and competition radioligand binding assays using [3H]MDL 105,519, along with data analysis procedures and a summary of key binding parameters.

Data Presentation

Table 1: Quantitative Binding Data for [3H]MDL 105,519

| Parameter | Value | Tissue/Cell Preparation | Reference |

| Kd (Dissociation Constant) | 1.8 nM | Homomeric NMDA-NR1a receptors in CHO-K1 cells | [1] |

| 3.77 nM | Rat brain membranes | [2] | |

| 3.73 ± 0.43 nM | Pig cortical brain membranes | [3] | |

| Bmax (Maximum Receptor Density) | 370 fmol/mg protein | Homomeric NMDA-NR1a receptors in CHO-K1 cells | [1] |

| 12.1 pmol/mg protein | Rat brain membranes | [2] | |

| 3030 ± 330 fmol/mg protein | Pig cortical brain membranes | ||

| Kon (Association Rate Constant) | 7.0 x 107 M-1min-1 | Rat brain membranes | |

| Koff (Dissociation Rate Constant) | 0.232 min-1 | Rat brain membranes |

Signaling Pathway

The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. MDL 105,519 acts as an antagonist at the glycine binding site on the GluN1 subunit, thereby preventing channel opening and subsequent downstream signaling cascades.

Experimental Protocols

Brain Membrane Preparation

This protocol describes the preparation of crude synaptic membranes from rodent brain tissue.

Materials:

-

Whole rodent brains (e.g., rat cortex or hippocampus)

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors

-

Centrifuge tubes

-

Dounce homogenizer

-

Refrigerated centrifuge

Procedure:

-

Dissect the desired brain region on ice and weigh the tissue.

-

Add the tissue to 10 volumes (w/v) of ice-cold Homogenization Buffer.

-

Homogenize the tissue using a Dounce homogenizer with 10-15 strokes.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Carefully collect the supernatant and centrifuge it at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

-

Discard the supernatant and resuspend the pellet in fresh, ice-cold Homogenization Buffer.

-

Repeat the centrifugation step (step 5).

-

Resuspend the final pellet in a suitable volume of Assay Buffer (see below) or a buffer containing a cryoprotectant (e.g., sucrose) for long-term storage at -80°C.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).

[3H]MDL 105,519 Saturation Binding Assay

This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [3H]MDL 105,519.

Materials:

-

Prepared brain membranes

-

[3H]MDL 105,519 radioligand

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Non-specific binding determinator: 10 µM unlabeled MDL 105,519 or another suitable glycine site antagonist (e.g., 5,7-dichlorokynurenic acid).

-

96-well microplates

-

Glass fiber filters (e.g., Whatman GF/B)

-

Filtration apparatus

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of [3H]MDL 105,519 in Assay Buffer, typically ranging from 0.1 to 20 nM.

-

In a 96-well plate, set up triplicate wells for each concentration of the radioligand for total binding and non-specific binding.

-

For total binding wells, add:

-

50 µL of Assay Buffer

-

50 µL of the corresponding [3H]MDL 105,519 dilution

-

100 µL of the membrane preparation (typically 50-150 µg of protein)

-

-

For non-specific binding wells, add:

-

50 µL of 10 µM unlabeled MDL 105,519

-

50 µL of the corresponding [3H]MDL 105,519 dilution

-

100 µL of the membrane preparation

-

-

Incubate the plate at room temperature (or a specified temperature) for 60-120 minutes to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters that have been pre-soaked in a buffer (e.g., 0.3% polyethyleneimine).

-

Wash the filters rapidly with 3-4 washes of ice-cold Assay Buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

[3H]MDL 105,519 Competition Binding Assay

This assay is used to determine the affinity (Ki) of unlabeled test compounds for the NMDA receptor glycine site.

Materials:

-

Same as for the saturation binding assay

-

Unlabeled test compounds

Procedure:

-

Prepare serial dilutions of the unlabeled test compounds in Assay Buffer.

-

Prepare a solution of [3H]MDL 105,519 in Assay Buffer at a fixed concentration, typically at or near its Kd value (e.g., 2-4 nM).

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.

-

For total binding wells, add 50 µL of Assay Buffer.

-

For non-specific binding wells, add 50 µL of 10 µM unlabeled MDL 105,519.

-

For test compound wells, add 50 µL of the corresponding serial dilution.

-

To all wells, add 50 µL of the fixed concentration of [3H]MDL 105,519.

-

To all wells, add 100 µL of the membrane preparation.

-

Follow steps 5-8 from the saturation binding assay protocol.

Data Analysis

-

Saturation Assay:

-

Calculate specific binding at each radioligand concentration: Specific Binding = Total Binding - Non-specific Binding.

-

Plot specific binding (Y-axis) against the concentration of [3H]MDL 105,519 (X-axis).

-

Fit the data using a non-linear regression model for one-site binding (hyperbola) to determine the Kd and Bmax values.

-

-

Competition Assay:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: K_i = IC_50 / (1 + ([L]/K_d)) where:

-

[L] is the concentration of [3H]MDL 105,519 used in the assay.

-

K_d is the dissociation constant of [3H]MDL 105,519 determined from the saturation assay.

-

-

Experimental Workflow

References

- 1. Binding of the radiolabeled glycine site antagonist [3H]MDL 105,519 to homomeric NMDA-NR1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [3H]MDL 105,519, a high-affinity radioligand for the N-methyl-D-aspartate receptor-associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterisation of the binding of [3H]MDL 105,519, a radiolabelled antagonist for the N-methyl-D-aspartate-associated glycine site, to pig cortical brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: (Z)-MDL 105519 as a Control in Electrophysiology Recordings

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for utilizing (Z)-MDL 105519 as a specific and potent control agent in electrophysiological studies of the N-methyl-D-aspartate (NMDA) receptor.

Introduction

This compound is a highly selective and potent antagonist of the glycine co-agonist binding site on the NMDA receptor.[1][2] Its mechanism of action is non-competitive with respect to NMDA, meaning it inhibits receptor function even in the presence of the primary agonist, glutamate or NMDA.[2] This specificity makes it an excellent negative control for isolating and confirming the contribution of NMDA receptor activity, particularly glycine-dependent signaling, in electrophysiological recordings. The inhibition by MDL 105519 can be reversed by the glycine site agonist D-serine.[2]

Mechanism of Action

The NMDA receptor, a crucial component of excitatory synaptic transmission, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for its ion channel to open. This compound exerts its inhibitory effect by binding to the glycine site on the GluN1 subunit of the NMDA receptor complex, thereby preventing the conformational changes necessary for channel activation. This blockade is specific, with approximately 10,000-fold selectivity for the glycine recognition site over other investigated receptor types.

Quantitative Data

The following table summarizes the key quantitative parameters for this compound, providing a reference for its potency and binding affinity.

| Parameter | Value | Species/Tissue | Assay Type | Reference |

| Ki | 10.9 nM | Rat Brain Membranes | [3H]glycine Binding | |

| Kd | 3.77 nM | Rat Brain Membranes | [3H]MDL 105519 Binding | |

| Kd | 1.8 nM | Homomeric Rat NR1a Receptors (CHO cells) | [3H]MDL 105519 Binding | |

| Kd | 3.73 nM | Pig Cortical Brain Membranes | [3H]MDL 105519 Binding | |

| Bmax | 12.1 pmol/mg protein | Rat Brain Membranes | [3H]MDL 105519 Binding | |

| Bmax | 370 fmol/mg protein | Homomeric Rat NR1a Receptors (CHO cells) | [3H]MDL 105519 Binding | |

| Bmax | 3030 fmol/mg protein | Pig Cortical Brain Membranes | [3H]MDL 105519 Binding |

Signaling Pathway and Inhibition by this compound

The following diagram illustrates the NMDA receptor signaling pathway and the specific point of inhibition by this compound.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of NMDA Receptor Currents

This protocol details the use of this compound as a negative control to confirm that recorded currents are mediated by NMDA receptors in cultured neurons or brain slices.

1. Solutions and Reagents

-

External Solution (ACSF):

-

125 mM NaCl

-

2.5 mM KCl

-

2 mM CaCl2

-

0 mM MgCl2 (to relieve Mg2+ block of NMDA receptors)

-

25 mM NaHCO3

-

1.25 mM NaH2PO4

-

25 mM Glucose

-

10 µM Glycine (to ensure co-agonist site is occupied)

-

Gassed with 95% O2 / 5% CO2, pH 7.4

-

-

Internal (Pipette) Solution:

-

140 mM Cs-Gluconate

-

10 mM HEPES

-

10 mM BAPTA

-

4 mM Mg-ATP

-

0.3 mM Na-GTP

-

pH adjusted to 7.3 with CsOH

-

-

Agonist Stock Solution: 100 mM NMDA in deionized water.

-

This compound Stock Solution: 10 mM in DMSO. Store at -20°C.

2. Experimental Procedure

-

Prepare cultured neurons or acute brain slices according to standard laboratory procedures.

-

Transfer the preparation to the recording chamber and continuously perfuse with ACSF at a rate of 1-2 mL/min.

-

Establish a whole-cell patch-clamp configuration on a target neuron. Clamp the cell at a holding potential of -70 mV.

-

Baseline Recording: Record baseline membrane current in ACSF.

-

Agonist Application: Apply ACSF containing 100 µM NMDA to elicit an inward current. This confirms the presence of functional NMDA receptors.

-

Washout: Wash out the NMDA with standard ACSF until the current returns to baseline.

-

Control Application: Perfuse the chamber with ACSF containing a specific concentration of this compound (e.g., 1 µM, which is ~100x the Ki) for 5-10 minutes to ensure complete receptor blockade.

-

Test with Agonist: While still in the presence of this compound, co-apply 100 µM NMDA. The absence or significant reduction of the inward current confirms that the previously observed current was mediated by the glycine-dependent NMDA receptor.

-

(Optional) Reversibility: Wash out both this compound and NMDA. To demonstrate reversibility, apply ACSF containing a high concentration of D-serine (e.g., 100 µM) to outcompete the antagonist, followed by co-application of NMDA.

3. Data Analysis

-

Measure the peak amplitude of the inward current in response to NMDA application before and after the application of this compound.

-

Calculate the percentage of inhibition to quantify the effect of this compound.

Experimental Workflow Diagram

The following diagram outlines the logical flow of an electrophysiology experiment using this compound as a control.

Logical Use as a Negative Control

This compound serves as a highly specific negative control. If a cellular response to an experimental manipulation is hypothesized to be mediated by NMDA receptors, the response should be blocked by this compound. This logical relationship is depicted below.

Conclusion

This compound is an invaluable tool for researchers in neuroscience and pharmacology. Its high affinity and selectivity for the NMDA receptor glycine site allow for the definitive identification of NMDA receptor-mediated currents and downstream cellular events. By incorporating this compound as a negative control, researchers can significantly enhance the rigor and specificity of their electrophysiological findings.

References

Application Notes and Protocols for In Vivo Administration of (Z)-MDL 105519 in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-MDL 105519 is a potent and selective antagonist of the glycine co-agonist site on the N-methyl-D-aspartate (NMDA) receptor.[1] This mechanism of action gives it significant potential for investigation in various neurological and psychiatric disorders where NMDA receptor hyperexcitability is implicated. These application notes provide a summary of the reported in vivo effects of this compound in rodent models and detailed protocols for its administration and the evaluation of its pharmacological effects.

Mechanism of Action

This compound acts as a competitive antagonist at the glycine binding site on the GluN1 subunit of the NMDA receptor. By blocking the binding of the co-agonist glycine (or D-serine), it prevents the conformational change required for channel opening, thereby non-competitively inhibiting ion flux through the NMDA receptor channel in response to glutamate binding. This leads to a reduction in neuronal excitation.

Data Presentation

The following tables summarize the reported in vivo effects of this compound in various rodent models. Due to the limited availability of specific quantitative data in the public domain, some entries are descriptive.

Table 1: Anticonvulsant Activity of this compound in Rodent Models

| Seizure Model | Rodent Species | Administration Route | Dose Range | Observed Effect | Citation |

| Genetically Based Seizures | Mouse | Not Specified | Not Specified | Anticonvulsant activity observed. | [1] |

| Chemically Induced Seizures | Mouse/Rat | Not Specified | Not Specified | Anticonvulsant activity observed. | [1] |

| Electrically Mediated Seizures | Mouse/Rat | Not Specified | Not Specified | Anticonvulsant activity observed. | [1] |

| Maximal Electroshock (MES) | Mouse/Rat | Intraperitoneal | Not Specified | Likely effective, as it is a common screening model. | |

| Pentylenetetrazol (PTZ) | Mouse/Rat | Intraperitoneal | Not Specified | Likely effective, as it is a common screening model. | |

| Audiogenic Seizures | Mouse | Intraperitoneal | Not Specified | Likely effective, as it is a common screening model for NMDA antagonists. |

Table 2: Anxiolytic and Motor Effects of this compound in Rodent Models

| Behavioral Model | Rodent Species | Administration Route | Dose Range | Observed Effect | Citation |

| Separation-Induced Vocalization | Rat | Not Specified | Lower doses | Anxiolytic activity observed (reduction in vocalizations). | [1] |

| Rotarod Performance | Not Specified | Not Specified | Higher doses | Impairment of motor performance. | |

| Muscle Relaxation | Not Specified | Not Specified | Lower doses | Muscle-relaxant activity observed. |

Table 3: Biochemical Effects of this compound in Rodent Models

| Biochemical Assay | Rodent Species | Administration Route | Dose Range | Observed Effect | Citation |

| Harmaline-Stimulated Cerebellar cGMP Increase | Not Specified | Intravenous | Not Specified | Prevention of the increase in cGMP content. |

Experimental Protocols

Protocol 1: Evaluation of Anticonvulsant Activity in the Maximal Electroshock (MES) Seizure Model

Objective: To assess the ability of this compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.

Materials:

-

Male CD-1 mice (20-25 g) or Sprague-Dawley rats (100-150 g)

-

This compound

-

Vehicle (e.g., saline, 0.5% methylcellulose)

-

Electroshock device with corneal electrodes

-

Electrode solution (e.g., saline)

Procedure:

-

Acclimatization: Allow animals to acclimatize to the testing room for at least 30 minutes before the experiment.

-

Drug Administration:

-

Prepare solutions of this compound in the chosen vehicle at various concentrations.

-

Administer the compound or vehicle to different groups of animals via the desired route (e.g., intraperitoneal, i.p.). A typical pre-treatment time for i.p. administration is 30-60 minutes.

-

-

MES Induction:

-

At the designated pre-treatment time, apply a drop of electrode solution to the animal's eyes.

-

Place the corneal electrodes on the corneas.

-

Deliver a suprathreshold electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, 60 Hz for 0.2 seconds).

-

-

Observation: Immediately after the stimulus, observe the animal for the presence or absence of a full tonic hindlimb extension.

-

Data Analysis: The percentage of animals protected from the tonic hindlimb extension at each dose is calculated. An ED50 (the dose that protects 50% of the animals) can be determined using probit analysis.

Protocol 2: Assessment of Anxiolytic Activity using the Separation-Induced Ultrasonic Vocalization (USV) Model

Objective: To evaluate the anxiolytic potential of this compound by measuring its effect on the number of ultrasonic vocalizations emitted by rat pups when separated from their mother and littermates.

Materials:

-

Wistar or Sprague-Dawley rat pups (8-12 days old) and their dam

-

This compound

-

Vehicle (e.g., saline)

-

Sound-attenuating chamber

-

Ultrasonic microphone and recording software

-

Temperature-controlled container for the pup

Procedure:

-

Animal Preparation:

-

Remove the dam from the home cage.